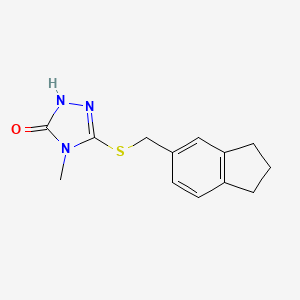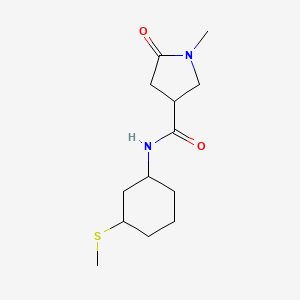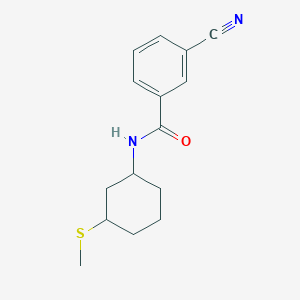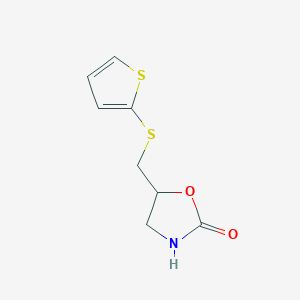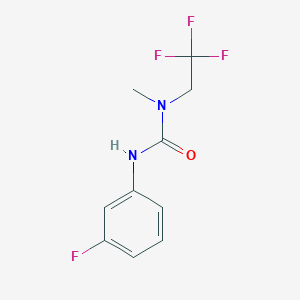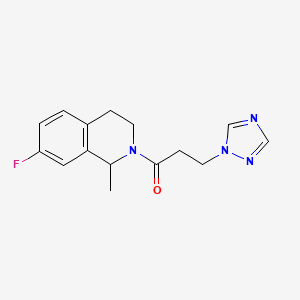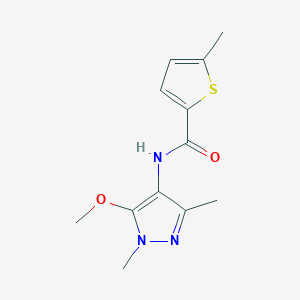
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PTM belongs to the class of thiazepanone derivatives, which are known to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but several studies have suggested that it may act by inhibiting various cellular pathways. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been reported to exhibit low toxicity in vitro, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is its diverse biological activity, which makes it a useful compound for investigating various cellular pathways. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone. One area of interest is the development of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone, which could lead to the development of more potent analogs. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone could also be explored for its potential use as a fluorescent probe for the detection of metal ions. Overall, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is a promising compound with diverse biological activity that warrants further investigation.
Méthodes De Synthèse
The synthesis of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 3-pyrazolylphenyl ketone with 1,4-thiazepan-4-amine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been reported in several research articles, and the yield of the product can be optimized by varying the reaction conditions.
Applications De Recherche Scientifique
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to possess potent anticancer activity against various cancer cell lines. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has also been reported to exhibit antimicrobial, antifungal, and antiviral activities. In addition, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(17-7-3-10-20-11-9-17)13-4-1-5-14(12-13)18-8-2-6-16-18/h1-2,4-6,8,12H,3,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJCTLLNMVGOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

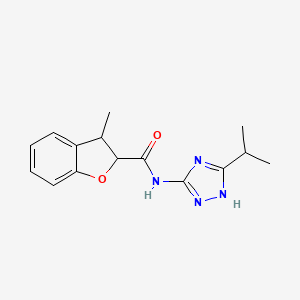
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
